molecular formula C21H13F3N2OS B2441385 2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole CAS No. 478033-56-6

2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

Cat. No.: B2441385
CAS No.: 478033-56-6
M. Wt: 398.4
InChI Key: UVNZILQHBLLIMK-UHFFFAOYSA-N
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Description

2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C21H13F3N2OS and its molecular weight is 398.4. The purity is usually 95%.
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Properties

IUPAC Name

2-(4,5-dihydrobenzo[g][1]benzothiol-2-yl)-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F3N2OS/c22-21(23,24)16-8-4-3-7-15(16)19-25-26-20(27-19)17-11-13-10-9-12-5-1-2-6-14(12)18(13)28-17/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNZILQHBLLIMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)SC(=C2)C4=NN=C(O4)C5=CC=CC=C5C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole is a derivative of the oxadiazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented by the following molecular formula:

  • Molecular Formula : C21H16F3N2OS
  • Molecular Weight : 396.43 g/mol

The presence of the oxadiazole moiety is significant as it contributes to various pharmacological effects.

Biological Activity Overview

Oxadiazoles have been reported to exhibit a wide range of biological activities, including:

  • Anticancer Activity : Many oxadiazole derivatives have shown promising results in inhibiting cancer cell proliferation.
  • Antibacterial and Antifungal Properties : Some derivatives possess activity against various microbial strains.
  • Anti-inflammatory Effects : Certain compounds have been noted for their ability to reduce inflammation.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines.

Case Studies and Research Findings

  • Study on MCF-7 Cells :
    • The compound showed an IC50 value of approximately 15.63 µM against MCF-7 breast cancer cells, comparable to standard treatments like Tamoxifen (IC50 = 10.38 µM) .
    • Mechanistic studies revealed that the compound increases p53 expression and activates caspase-3 pathways, leading to apoptosis in cancer cells .
  • Comparison with Other Compounds :
    • In a comparative study with other oxadiazole derivatives, this compound exhibited higher cytotoxicity than doxorubicin in several tested cancer lines (IC50 range of 0.12–2.78 µM) .
    • The modification of substituents on the phenyl ring significantly influenced the anticancer activity; halogen substitutions generally decreased efficacy .

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in cell cycle regulation and apoptosis. The following mechanisms have been proposed:

  • Inhibition of Cell Proliferation : By modulating key signaling pathways associated with cell growth.
  • Induction of Apoptosis : Through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic factors.

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50 = 15.63 µM (MCF-7 cells)
CytotoxicityHigher than doxorubicin
MechanismInduces apoptosis via p53 pathway

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including cyclocondensation of hydrazine derivatives with carbonyl-containing precursors (e.g., naphthothiophene carboxylic acid derivatives) and subsequent functionalization with trifluoromethylphenyl groups. For example, analogous oxadiazole derivatives are synthesized via nucleophilic substitution or cyclization reactions under reflux conditions with catalysts like POCl₃ . Intermediates are characterized using thin-layer chromatography (TLC) and spectroscopic methods (¹H/¹³C NMR, IR) to confirm regioselectivity and purity .

Q. Which spectroscopic and chromatographic methods are most effective for confirming structural integrity and purity?

Key methods include:

  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substitution patterns (e.g., trifluoromethylphenyl group integration) .
  • IR spectroscopy : Identifies functional groups (e.g., C=O, C-N in oxadiazole rings) .
  • Mass spectrometry (MS) : Validates molecular ion peaks and fragmentation patterns .
  • HPLC : Assesses purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict biological activity and guide experimental design?

Molecular docking studies using software like AutoDock Vina or Schrödinger Suite evaluate binding affinities to target proteins (e.g., enzymes or receptors). For example, docking analogs of this compound into the active site of Mycobacterium tuberculosis enoyl-ACP reductase revealed hydrogen bonding with Thr196 and hydrophobic interactions with the trifluoromethyl group, guiding the design of derivatives with enhanced antimicrobial activity .

Q. How can researchers address contradictory data in biological assays between this compound and structural analogs?

Contradictions may arise from assay conditions (e.g., solvent polarity, pH) or target specificity. Strategies include:

  • Dose-response curves : Validate activity across concentrations to rule out false positives/negatives .
  • Selectivity profiling : Test against related enzymes/receptors (e.g., kinase panels) to identify off-target effects .
  • Metabolic stability assays : Assess degradation in liver microsomes, as trifluoromethyl groups may influence pharmacokinetics .

Q. What strategies optimize reaction yields while maintaining regioselectivity in oxadiazole ring formation?

  • Catalyst screening : Use Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance cyclization efficiency .
  • Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., 70% → 85% for analogous thiadiazoles) .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates and reduce side reactions .

Q. How does the electronic effect of the trifluoromethyl group influence reactivity and biological interactions?

The -CF₃ group is electron-withdrawing, enhancing oxadiazole ring stability and modulating interactions with hydrophobic protein pockets. For example, in SAR studies, trifluoromethyl-substituted oxadiazoles showed 10-fold higher inhibitory activity against COX-2 compared to non-fluorinated analogs due to improved binding entropy .

Methodological Considerations

Q. What in vitro assays are recommended for evaluating antimicrobial activity?

  • MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains using broth microdilution .
  • Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects over 24 hours .

Q. How can researchers validate oxidative stability under physiological conditions?

  • DPPH radical scavenging assay : Measures antioxidant capacity to predict in vivo stability .
  • LC-MS/MS : Monitors degradation products after exposure to simulated gastric fluid (pH 2.0) .

Data Contradiction Analysis

Q. How to resolve discrepancies between computational predictions and experimental bioactivity?

  • Conformational sampling : Use molecular dynamics (MD) simulations to account for protein flexibility .
  • Solvent effects : Re-dock ligands with explicit water molecules to improve binding affinity accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.